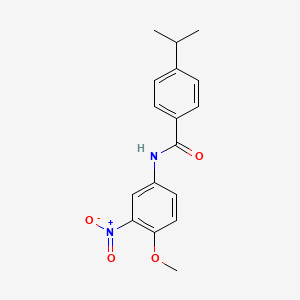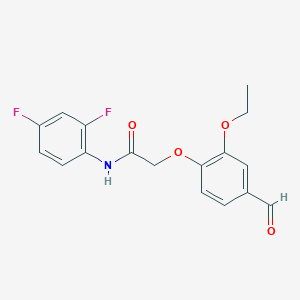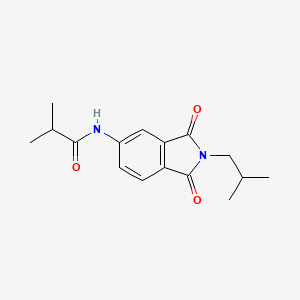![molecular formula C13H16ClN3O3 B4400022 1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride](/img/structure/B4400022.png)
1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride
Descripción general
Descripción
1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride is an organic compound that features a unique combination of functional groups, including an imidazole ring, a nitrophenoxy group, and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride typically involves multiple steps:
Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Etherification: The nitrated phenol is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the 3-(5-methyl-2-nitrophenoxy)propyl intermediate.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as potassium tert-butoxide, to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 1-[3-(5-methyl-2-aminophenoxy)propyl]-1H-imidazole
Substitution: Various substituted imidazole derivatives
Hydrolysis: 5-methyl-2-nitrophenol and 3-hydroxypropyl imidazole
Aplicaciones Científicas De Investigación
1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the nitrophenoxy group can participate in various electronic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(2-methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine
- 1-[3-(2-chloro-5-nitrophenoxy)propyl]-1H-imidazole
Uniqueness
1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenoxy group allows for specific electronic interactions, while the imidazole ring provides versatility in binding to various molecular targets.
Propiedades
IUPAC Name |
1-[3-(5-methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-11-3-4-12(16(17)18)13(9-11)19-8-2-6-15-7-5-14-10-15;/h3-5,7,9-10H,2,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCHEFTGCJGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4399942.png)
![2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride](/img/structure/B4399951.png)
![5-[4-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399955.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4399978.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate](/img/structure/B4400030.png)
![1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4400036.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride](/img/structure/B4400050.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B4400055.png)
